Introduction: The Strategic Importance of Fluorinated Benzonitriles
Introduction: The Strategic Importance of Fluorinated Benzonitriles
An In-Depth Technical Guide to 3-Fluoro-2-methylbenzonitrile
3-Fluoro-2-methylbenzonitrile (CAS No. 185147-06-2) is a fluorinated aromatic nitrile that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The strategic placement of the fluorine atom, methyl group, and nitrile functionality on the benzene ring imparts unique reactivity and properties, making it a valuable precursor for a range of complex molecules. Its utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, which is a key consideration in drug design.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 3-fluoro-2-methylbenzonitrile is fundamental to its effective use in synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 185147-06-2 | [4][5] |
| Molecular Formula | C₈H₆FN | [6][7] |
| Molecular Weight | 135.14 g/mol | [6][7] |
| Appearance | Light yellow clear liquid | [1] |
| Purity | ≥99.0% | [1] |
| Density | 1.398 g/cm³ | [1] |
| Boiling Point | 38°C | [1] |
| Flash Point | 178°F (81°C) | [1] |
For unambiguous identification and quality control, spectroscopic analysis is indispensable. While specific spectra are proprietary to manufacturers, typical characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine atom. ¹³C NMR and ¹⁹F NMR would provide further structural confirmation.
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be prominent, along with bands corresponding to the aromatic C-H and C-F bonds.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.
Synthesis Methodologies: A Strategic Approach
The synthesis of 3-fluoro-2-methylbenzonitrile can be approached through various routes, with the choice of method often dictated by the availability of starting materials, scalability, and cost-effectiveness. A common synthetic strategy involves the condensation and subsequent decarbonylation of appropriately substituted precursors.[8]
One patented method highlights a two-step process:
-
Condensation: A compound with a structure like formula B is condensed with a compound of formula C (such as diethyl malonate or dimethyl malonate) in the presence of a phase transfer catalyst.[8]
-
Decarbonylation: The resulting mixture is then treated with a chloride salt and water to induce decarbonylation, yielding the final product, 3-fluoro-4-methylbenzonitrile.[8] The reaction temperature for this step is typically in the range of 120-180°C.[8]
Another documented approach involves starting from o-methylbenzylamine, which undergoes a series of transformations including nitration, diazotization, and cyanation to yield the desired product.[8]
Below is a generalized workflow for the synthesis of a substituted benzonitrile, illustrating a common synthetic pathway.
Caption: A generalized workflow for the synthesis of substituted benzonitriles.
Applications in Drug Discovery and Fine Chemicals
3-Fluoro-2-methylbenzonitrile serves as a critical building block in the synthesis of a variety of high-value chemical entities.[1] Its utility is particularly evident in the pharmaceutical industry, where it is a key intermediate for the synthesis of novel therapeutic agents.[9]
A notable example is its use in the manufacturing pathway for Danuglipron , an oral GLP-1 receptor agonist for the treatment of type 2 diabetes.[10] In the synthesis of a key starting material for danuglipron, 3-fluoro-4-methylbenzonitrile undergoes radical bromination followed by selective hydrolysis.[10] This underscores the importance of this class of compounds in constructing complex and medicinally relevant scaffolds.
The presence of the nitrile group offers a versatile handle for further chemical transformations, including:
-
Hydrolysis to carboxylic acids
-
Reduction to primary amines
-
Participation in cycloaddition reactions to form heterocyclic systems
This chemical versatility makes it a valuable component in the toolbox of medicinal and process chemists.[3]
Safety, Handling, and Disposal: A Protocol-Driven Approach
Due to its potential hazards, strict adherence to safety protocols is paramount when handling 3-fluoro-2-methylbenzonitrile. This chemical is considered hazardous and can cause skin and eye irritation.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[4]
Handling and Storage
-
Handling: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Disposal
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]
The following diagram outlines the logical flow for handling a chemical spill.
Caption: A workflow for responding to a chemical spill.
Conclusion
3-Fluoro-2-methylbenzonitrile is a compound of significant industrial and academic interest. Its unique structural features make it a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical sectors. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and development.
References
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SAFETY DATA SHEET - Alfa Aesar. [Link]
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. [Link]
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High Purity 3-Fluoro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis. [Link]
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2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. [Link]
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2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. [Link]
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P
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Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. [Link]
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
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2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [Link]
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